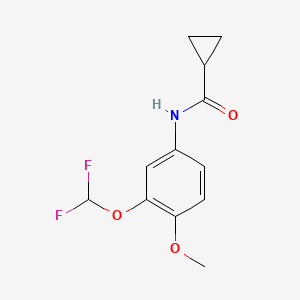
n-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring attached to a carboxamide group, with difluoromethoxy and methoxy substituents on the phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Alkylation: The starting material, 3-nitro-4-hydroxybenzoic acid ester, undergoes alkylation to introduce the cyclopropyl group.
Reduction: The nitro group is reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Hydrolysis: The diazonium salt is hydrolyzed to form the corresponding phenol.
Alkylation: The phenol is alkylated with difluoromethylating agents to introduce the difluoromethoxy group.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transition (EMT) and fibrosis. By reducing the phosphorylation of Smad2/3, the compound can decrease the expression of fibrotic markers such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .
Comparaison Avec Des Composés Similaires
N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another cyclopropane-containing compound studied for its anti-inflammatory properties.
Difluoromethoxylated Ketones: These compounds serve as building blocks for synthesizing various nitrogen-containing heterocycles, highlighting the versatility of the difluoromethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H13F2NO3 |
|---|---|
Poids moléculaire |
257.23 g/mol |
Nom IUPAC |
N-[3-(difluoromethoxy)-4-methoxyphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H13F2NO3/c1-17-9-5-4-8(6-10(9)18-12(13)14)15-11(16)7-2-3-7/h4-7,12H,2-3H2,1H3,(H,15,16) |
Clé InChI |
IMZMTJLUJGZAMT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2CC2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



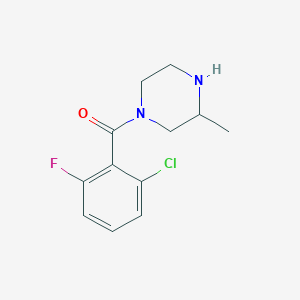
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14912797.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14912803.png)
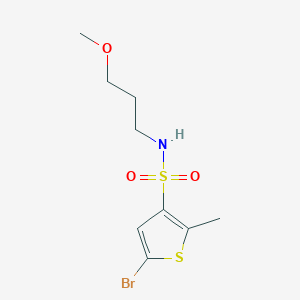
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B14912810.png)
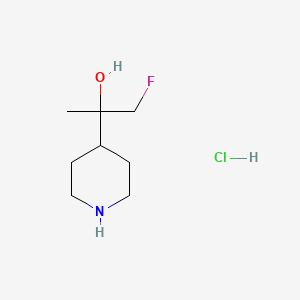

![7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14912827.png)
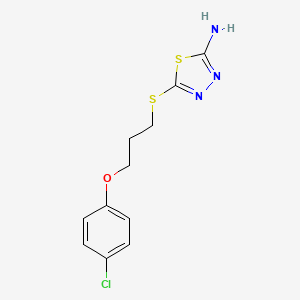
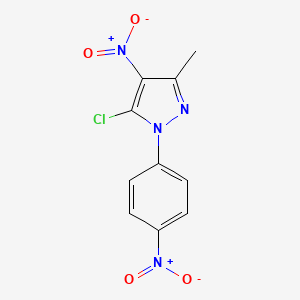

![9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate](/img/structure/B14912849.png)

